n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine
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Overview
Description
The compound n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine is a complex organic molecule that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes. For example, one method includes the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate, followed by hydrogenation using an active nickel catalyst .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of various tropane alkaloids.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine involves its interaction with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake . The molecular targets include serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Tropane: Shares the 8-azabicyclo[3.2.1]octane scaffold but differs in its side chain structure.
Cocaine: Contains a similar bicyclic structure but has different functional groups attached.
Scopolamine: Another tropane alkaloid with similar core structure but different pharmacological properties.
Uniqueness
The uniqueness of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine lies in its specific side chain and functional groups, which confer distinct biological activities and therapeutic potential compared to other tropane alkaloids .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C13H26N2/c1-10(2)15(3)7-6-11-8-12-4-5-13(9-11)14-12/h10-14H,4-9H2,1-3H3 |
InChI Key |
ZJJMLUWGTRRCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1CC2CCC(C1)N2 |
Origin of Product |
United States |
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